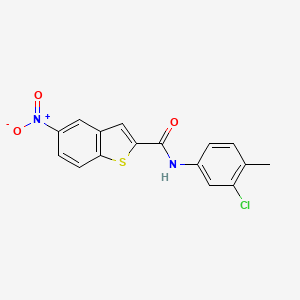
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide belong to a class of organic compounds known as amides. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . These compounds can exhibit a range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be characterized by techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules can be linked by N–H⋯O and C–H⋯O hydrogen bonds. There can also be weak π⋯π interactions in the compound form a layer structure parallel to the plane .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory techniques. For example, a similar compound, 3-Chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor. It is denser than water and toxic by ingestion, inhalation, and skin absorption .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the synthesis and properties of benzothiophene derivatives due to their importance in organic chemistry and potential applications in creating new materials and drugs. For instance, the study by J. Mckenney and R. Castle (1987) explored the photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamide, leading to the creation of novel heterocyclic ring systems such as [1]benzothieno[2,3-c]quinolines. These compounds demonstrate the versatility of benzothiophene derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and material science J. Mckenney & R. Castle, 1987.
Antimicrobial and Antifungal Activity
The synthesis and evaluation of benzothiazole derivatives, which share a structural resemblance with benzothiophene carboxamide derivatives, have been studied for their potent antitumor and antimicrobial properties. For example, Masao Yoshida et al. (2005) designed and synthesized biologically stable derivatives showing excellent inhibitory effects on tumor growth Masao Yoshida et al., 2005. Furthermore, Carmen Limban et al. (2011) investigated new thiourea derivatives for their antipathogenic activity, demonstrating significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of benzothiophene derivatives in developing new antimicrobial agents Carmen Limban et al., 2011.
Antioxidant Activity
Research into the antioxidant properties of benzothiophene derivatives has identified compounds with significant potential. I. Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating potent antioxidant activities, with some compounds showing superior activity to ascorbic acid. This suggests the utility of benzothiophene derivatives in developing antioxidants I. Tumosienė et al., 2019.
Corrosion Inhibition
Ankush Mishra et al. (2018) investigated the use of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their findings demonstrated that these compounds could provide significant protection against corrosion, highlighting another potential application of benzothiophene derivatives in industrial settings Ankush Mishra et al., 2018.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCQYDKXXZLALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)
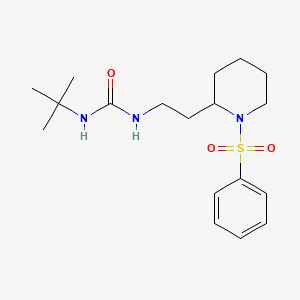

![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)
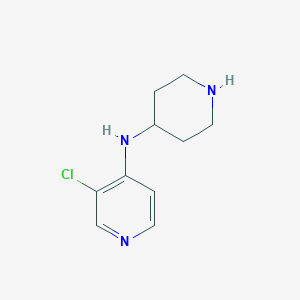
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
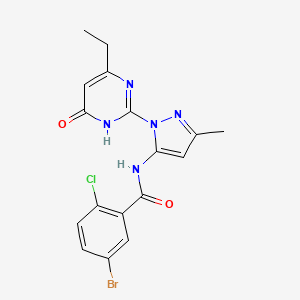
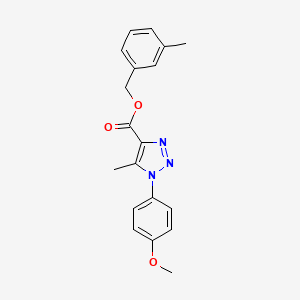



![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)